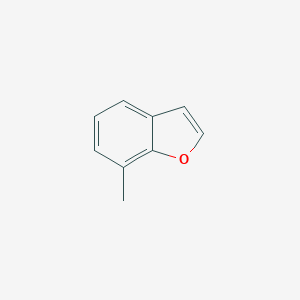

7-Methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXPPBIJBCIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168892 | |

| Record name | 7-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-52-8 | |

| Record name | 7-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7272436A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylbenzofuran for Medicinal Chemistry and Drug Discovery

This guide provides a comprehensive technical overview of 7-Methylbenzofuran, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

Core Identification and Physicochemical Properties

This compound, a substituted derivative of benzofuran, is characterized by a fused benzene and furan ring system with a methyl group at the 7-position. This structural motif is a key building block in a variety of biologically active molecules.[1]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 17059-52-8 | |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| IUPAC Name | 7-methyl-1-benzofuran | |

| Boiling Point | 190-191 °C at 760 mmHg | |

| Solubility | Soluble in alcohol; sparingly soluble in water (est. 208.7 mg/L at 25 °C) |

Synthesis of the Benzofuran Core: A Strategic Overview

The synthesis of the benzofuran scaffold is a cornerstone of many medicinal chemistry programs. Various strategies have been developed, often relying on transition-metal-catalyzed cyclization reactions. The choice of a particular synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability.

A prevalent and versatile method for constructing the benzofuran ring system involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization. This approach, often referred to as a Sonogashira coupling followed by cyclization, offers a high degree of convergence and functional group tolerance.

Illustrative Synthetic Workflow

Below is a conceptual workflow for the synthesis of a substituted benzofuran, illustrating the key transformations.

Caption: Conceptual workflow for benzofuran synthesis.

Representative Experimental Protocol: Synthesis of a this compound Derivative

Objective: To synthesize a 2,3-disubstituted this compound derivative.

Materials:

-

2-Iodo-6-methylphenol

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., tetrahydrofuran, THF)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-6-methylphenol (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq).

-

Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.

-

Copper(I) Iodide: CuI acts as a co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: The base is required to deprotonate the terminal alkyne, forming the nucleophilic acetylide species, and to neutralize the hydrogen iodide formed during the reaction.

-

Purification: Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and catalyst residues.

Chemical Reactivity of the Benzofuran Ring System

The reactivity of the benzofuran ring is influenced by the interplay of the fused benzene ring and the electron-rich furan ring. Electrophilic aromatic substitution is a key reaction type for functionalizing the benzofuran core.

Electrophilic Aromatic Substitution

The furan moiety of the benzofuran system is generally more susceptible to electrophilic attack than the benzene ring. Theoretical calculations and experimental evidence suggest that electrophilic substitution preferentially occurs at the C2 and C3 positions of the furan ring. The regioselectivity of the attack (C2 vs. C3) can be influenced by the nature of the electrophile and the substituents already present on the ring. For many electrophilic substitution reactions, attack at the C2 position is favored.

The methyl group at the 7-position in this compound is an electron-donating group, which can further activate the benzene ring towards electrophilic attack, although the furan ring generally remains the more reactive site.

Other Reactions

The benzofuran ring can also undergo other transformations, such as:

-

Ring-opening reactions: Under certain conditions, particularly with strong reducing agents or in the presence of specific catalysts, the furan ring can be opened.[2]

-

Cycloaddition reactions: The C2-C3 double bond of the furan ring can participate in cycloaddition reactions.[3]

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive core for designing new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the development of benzofuran derivatives as potential anticancer agents. These compounds have been shown to target various cellular pathways involved in cancer progression. For example, certain substituted benzofurans have demonstrated potent inhibitory activity against tubulin polymerization, a critical process in cell division. The substitution pattern on the benzofuran ring is crucial for optimizing anticancer activity. For instance, the introduction of hydroxyl groups and other substituents at specific positions can enhance the compound's interaction with its biological target.

Neurodegenerative Diseases

The benzofuran scaffold has also been explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Some benzofuran derivatives have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a role in the cognitive decline associated with Alzheimer's. The benzofuran core can serve as a bioisosteric replacement for other aromatic systems in known AChE inhibitors, allowing for the exploration of new chemical space and the development of compounds with improved pharmacological profiles.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and spectrometric techniques.

Workflow for Structural Verification

Caption: Analytical workflow for structural confirmation.

Expected Spectral Features

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzene and furan rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the furan ring typically appearing at different chemical shifts compared to those of the benzene ring.

-

Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound, confirming its molecular formula. The fragmentation pattern can also offer clues about the structure. The molecular ion peak for this compound would be expected at an m/z of 132.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic system and C-O stretching of the furan ring.

Standard Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) for specific handling and safety information.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. Its versatile reactivity and the biological significance of the benzofuran scaffold make it a compound of high interest for the development of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage this important heterocyclic system in their drug discovery efforts.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

- Shaikh, A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(47), 29853-29881.

- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E2900-E2927.

- Ni, Y., et al. (2023).

- El-Sayed, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4837.

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Benzo[b]furan: Chemical Reactivity. (2020, December 7). [Video]. YouTube. [Link]

Sources

7-Methylbenzofuran: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth examination of 7-Methylbenzofuran, a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates its formal nomenclature, physicochemical properties, and detailed protocols for its structural elucidation via spectroscopic methods. Furthermore, it explores established synthetic methodologies and discusses the pivotal role of the benzofuran scaffold, specifically this compound, as a privileged structural motif in modern drug discovery and development. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this important molecule.

Introduction and Nomenclature

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring.[1] Its derivatives are foundational scaffolds in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities.[2][3] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The strategic placement of substituents on the benzofuran core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for medicinal chemists.[1]

The subject of this guide, this compound, is a derivative where a methyl group is substituted at the 7-position of the benzofuran ring. According to the International Union of Pure and Applied Chemistry (IUPAC), its formal name is 7-methyl-1-benzofuran .[5] The numbering of the benzofuran ring system begins at the oxygen atom (position 1) and proceeds around the furan ring first.

Core Chemical Identifiers

To ensure unambiguous identification, the following identifiers are provided for this compound:

| Identifier | Value | Source |

| IUPAC Name | 7-methyl-1-benzofuran | [5] |

| CAS Number | 17059-52-8 | [6] |

| Molecular Formula | C₉H₈O | [7][8] |

| Molecular Weight | 132.16 g/mol | [5] |

| InChIKey | PHQXPPBIJBCIMI-UHFFFAOYSA-N | [6] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for its handling, synthesis, and application in research settings.

| Property | Value | Notes |

| Boiling Point | 190-191 °C | At 760 mm Hg[7] |

| Molecular Weight | 132.16 g/mol | [7] |

| Flash Point | 68.3 °C (155 °F) | Estimated[7] |

| Solubility | Soluble in alcohol | [7] |

| Water Solubility | 208.7 mg/L at 25 °C | Estimated[7] |

| logP (o/w) | 3.130 | Estimated partition coefficient[7] |

Synthesis of this compound

The synthesis of substituted benzofurans is a well-established field in organic chemistry. While specific, high-yield syntheses for this compound are often proprietary or embedded within larger synthetic schemes, a general and robust approach involves the cyclization of an appropriately substituted precursor. A common strategy is the acid-catalyzed cyclization of a propargyl ether of a cresol.

General Synthetic Workflow: Perkin Rearrangement Logic

A representative synthesis can be conceptualized based on the Perkin rearrangement, which involves the base-catalyzed reaction of a salicylaldehyde with an acid anhydride. For this compound, a more direct modern approach often involves palladium-catalyzed coupling and cyclization strategies.

The diagram below outlines a generalized workflow for the synthesis of a substituted benzofuran, which can be adapted for this compound starting from o-cresol.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via O-alkylation of o-cresol followed by cyclization.

Materials:

-

o-Cresol

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Silver(I) carbonate (Ag₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-2-methylbenzene.

-

To a stirred solution of o-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add propargyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the propargyl ether intermediate.

-

-

Step 2: Cyclization to this compound.

-

Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane.

-

Add silver(I) carbonate (0.1 eq) to the solution.

-

Stir the reaction at room temperature, monitoring by TLC for the formation of the product (typically 12-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 99:1 hexanes:ethyl acetate eluent) to afford pure this compound.

-

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with established literature values.

Structural Elucidation via Spectroscopy

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The complete assignment of ¹H and ¹³C NMR signals is crucial for structural verification and is typically achieved using a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC).[9]

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~7.6 | ~145 |

| 3 | ~6.7 | ~106 |

| 4 | ~7.2 | ~120 |

| 5 | ~7.1 | ~124 |

| 6 | ~7.0 | ~122 |

| 7 | - | ~129 |

| 3a | - | ~128 |

| 7a | - | ~154 |

| -CH₃ (at C7) | ~2.5 (singlet) | ~16 |

Note: These are approximate values. Actual shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond types present in a molecule.[10] For this compound, the spectrum is characterized by vibrations of the aromatic rings and the C-O-C ether linkage.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1050 | C-O Stretch | Aryl Ether (C-O-C) |

| ~850-750 | C-H Bend | Out-of-plane bending for substituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Electron Ionization (EI-MS): The mass spectrum of this compound will show a prominent molecular ion (M⁺) peak at m/z = 132.16.[6][11] Key fragmentation patterns would involve the loss of a hydrogen atom to give a stable tropylium-like cation at m/z = 131, and potentially the loss of a methyl radical or CO.[11]

Applications in Drug Discovery and Development

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives have shown significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3]

Role as a Core Scaffold

The 7-methyl substitution can influence the molecule's steric and electronic properties, which in turn affects its binding affinity to biological targets. For instance, in the development of anticancer agents, substitutions on the benzofuran ring are critical for modulating activity.[1] While specific approved drugs containing the this compound moiety are not prominent, it serves as a crucial building block and intermediate in the synthesis of more complex, biologically active molecules.[12]

The introduction of functional groups at the 7-position of the benzofuran ring has been shown to be a viable strategy for enhancing the anticancer activity of certain compounds.[1] For example, the presence of a hydroxyl group at C7 can act as a hydrogen bond donor, improving interactions within a target's binding site.[1] The 7-methyl group, while not a hydrogen bond donor, provides a lipophilic and sterically defined substituent that can be crucial for optimizing van der Waals interactions and metabolic stability.

Example Biological Pathway: Tubulin Polymerization Inhibition

Many benzofuran derivatives exert their anticancer effects by interfering with microtubule dynamics through tubulin binding. While this compound itself is not a tubulin inhibitor, it serves as a scaffold for derivatives that are. The diagram below illustrates the general mechanism of action for such compounds.

Caption: Mechanism of tubulin polymerization inhibition.

This pathway highlights how scaffolds like this compound can be elaborated to create potent anticancer agents that disrupt fundamental cellular processes. The 7-methyl group can play a role in orienting the molecule within the binding pocket, enhancing its inhibitory effect.

Conclusion

This compound is more than a simple methylated heterocyclic compound; it is a valuable building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the proven biological relevance of its core scaffold make it a subject of ongoing interest for researchers. This guide has provided a comprehensive overview of its fundamental properties, analytical characterization, and its role in the broader context of drug discovery, offering a solid foundation for professionals engaged in advanced chemical and pharmaceutical research.

References

-

The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, F. A., Al-Zahrani, A. A., Al-Ghamdi, M. S., Al-Massarani, S. M., & El-Sayed, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2848. Available from: [Link]

-

Wójcik, M., Ulenberg, S., & Cholewiński, G. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33105, this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-methyl-1-benzofuran-2-carbaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

-

Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 12(3), 175–189. Available from: [Link]

-

NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Rawat, P., Kaur, H., & Semwal, P. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

-

ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20263, 2-Methylbenzofuran. Retrieved from [Link]

-

Coelho, P. J., Fernandes, I. C., & Carvalho, L. M. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 46(4), 295-300. Available from: [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Szafran, Z., & Pike, R. M. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzofuran, 7-methyl- [webbook.nist.gov]

- 7. 7-methyl benzofuran, 17059-52-8 [thegoodscentscompany.com]

- 8. 17059-52-8|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Benzofuran, 7-methyl- [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Data of 7-Methylbenzofuran

Introduction: The Significance of the Benzofuran Scaffold in Modern Research

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, frequently appearing as a core structural motif in a vast array of natural products and synthetically developed pharmacological agents.[1][2] The inherent biological activity of the benzofuran scaffold is remarkably diverse, with derivatives exhibiting properties ranging from antimicrobial and antifungal to potent anticancer, anti-inflammatory, and antioxidant activities.[2][3][4] This wide spectrum of bioactivity makes the benzofuran skeleton a privileged scaffold in drug discovery and development.[1][3] this compound, a specific analogue, serves as a valuable building block and a model compound for understanding the structure-activity relationships within this important class of molecules. A thorough characterization of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the rational design of more complex, biologically active molecules.

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, underpinned by the causal logic behind the experimental observations and protocols.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's basic properties is essential before delving into its spectroscopic characterization.

Molecular Structure Diagram

Caption: Molecular structure of 7-Methyl-1-benzofuran.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈O | PubChem[5] |

| Molecular Weight | 132.16 g/mol | PubChem[5] |

| IUPAC Name | 7-methyl-1-benzofuran | PubChem[5] |

| CAS Number | 17059-52-8 | PubChem[5] |

| Boiling Point | 190-191 °C at 760 mm Hg | The Good Scents Company[6] |

| Solubility | Soluble in alcohol; sparingly soluble in water (208.7 mg/L at 25 °C est.) | The Good Scents Company[6] |

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound is a systematic process.[7] A combination of spectroscopic techniques is employed, with each method providing a unique piece of the structural puzzle.[8] The results are then integrated to confirm the final structure.

Workflow Diagram for Structural Elucidation

Caption: General workflow for spectroscopic identification.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the neighboring protons (spin-spin splitting).[9]

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.5 - 7.7 | Doublet (d) | 1H | J ≈ 2.2 | Located on the electron-deficient furan ring, adjacent to the oxygen atom. Coupled to H-3. |

| H-3 | ~6.6 - 6.8 | Doublet (d) | 1H | J ≈ 2.2 | Also on the furan ring, coupled to H-2. Generally upfield from H-2. |

| H-4 | ~7.3 - 7.5 | Doublet (d) | 1H | J ≈ 7.5 - 8.0 | Aromatic proton ortho to the ring fusion, coupled to H-5. |

| H-5 | ~7.0 - 7.2 | Triplet (t) | 1H | J ≈ 7.5 | Aromatic proton coupled to both H-4 and H-6. |

| H-6 | ~7.1 - 7.3 | Doublet (d) | 1H | J ≈ 7.0 - 7.5 | Aromatic proton adjacent to the methyl-substituted carbon, coupled to H-5. |

| -CH₃ (at C-7) | ~2.4 - 2.6 | Singlet (s) | 3H | N/A | Methyl protons attached to the aromatic ring. Appears as a singlet as there are no adjacent protons. |

Interpretation Insights:

-

Aromatic Region (6.5-8.5 ppm): The protons on the benzene and furan rings are deshielded due to the anisotropy of the circulating π electrons, causing them to resonate downfield.[9]

-

Furan Protons: H-2 and H-3 show characteristic doublet splitting with a small coupling constant (J), typical for protons on a furan ring.

-

Benzene Protons: H-4, H-5, and H-6 form a coupled system. The pattern arises from their ortho and meta relationships. The specific substitution pattern dictates the observed multiplicities (doublet, triplet, doublet).[10][11]

-

Methyl Protons: The methyl group at C-7 is a sharp singlet, a key identifying feature, as it lacks adjacent protons for coupling. Its chemical shift is in the typical range for an aryl methyl group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: While modern spectrometers can calibrate using the solvent signal, tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).[9]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction.

-

Analysis: Calibrate the chemical shift scale to the reference signal. Integrate the peaks and measure coupling constants.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.[12]

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~145 | Furan ring carbon adjacent to oxygen, highly deshielded. |

| C-3 | ~107 | Furan ring carbon beta to oxygen, more shielded than C-2. |

| C-3a | ~128 | Bridgehead carbon of the benzene ring. |

| C-4 | ~121 | Aromatic CH carbon. |

| C-5 | ~124 | Aromatic CH carbon. |

| C-6 | ~123 | Aromatic CH carbon. |

| C-7 | ~130 | Aromatic carbon bearing the methyl group. |

| C-7a | ~154 | Bridgehead carbon adjacent to the oxygen atom, deshielded. |

| -CH₃ | ~15-20 | Methyl carbon, typically found in the upfield region. |

Note: Chemical shifts are estimated based on typical values for benzofuran derivatives and substituted benzenes.[12][13]

Interpretation Insights:

-

Quaternary Carbons: The spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms. C-3a, C-7, and C-7a are quaternary carbons and will typically have lower intensities in a standard proton-decoupled spectrum.

-

Oxygen-Linked Carbons: C-2 and C-7a are significantly deshielded (shifted downfield) due to the electronegativity of the adjacent oxygen atom.

-

Aromatic Carbons: The remaining sp² hybridized carbons of the benzene and furan rings appear in the typical aromatic region of 105-155 ppm.[12]

-

Aliphatic Carbon: The methyl carbon (-CH₃) signal appears far upfield, characteristic of an sp³ hybridized carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

-

Processing & Analysis: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent signal or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[14]

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic/Vinylic C-H |

| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1600 & ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1050 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~850-750 | Strong | C-H Bend | Out-of-plane bending for substituted benzene |

Interpretation Insights:

-

C-H Stretching: The presence of peaks above 3000 cm⁻¹ confirms the sp² C-H bonds of the aromatic and furan rings, while peaks just below 3000 cm⁻¹ indicate the sp³ C-H bonds of the methyl group.

-

Aromatic C=C Stretching: The characteristic absorptions around 1600 and 1475 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic system.

-

C-O Ether Stretch: A strong, prominent band in the 1250-1050 cm⁻¹ region is a key diagnostic peak for the C-O-C stretching of the furan's ether linkage.[15]

-

Fingerprint Region (< 1000 cm⁻¹): The pattern of C-H out-of-plane bending bands in this region can provide clues about the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Liquid Sample: A drop of neat liquid (if boiling point is high) can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Sample: The compound can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

-

Background Scan: Run a background spectrum of the empty sample compartment (or salt plates/solvent) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Analysis: Identify the major absorption bands and correlate them to specific functional groups using correlation tables.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern upon ionization.[17]

Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Rationale |

| 132 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₉H₈O. This should be the highest mass peak in the spectrum. |

| 131 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation. |

| 117 | [M-CH₃]⁺ | Loss of the methyl radical from the molecular ion. |

| 104 | [M-CO]⁺ | Loss of carbon monoxide, a characteristic fragmentation for furan-containing compounds. |

| 103 | [M-CHO]⁺ | Loss of a formyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene ring fragment. |

Interpretation Insights:

-

Molecular Ion Peak: The presence of a strong peak at m/z = 132 is the most critical piece of data, confirming the molecular weight of the compound.[5]

-

Fragmentation Pattern: The fragmentation provides a structural fingerprint. The loss of a methyl group (m/z 117) confirms its presence. The loss of CO (m/z 104) is highly characteristic of the furan ring system, which readily undergoes ring opening and rearrangement upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or through a Gas Chromatography (GC) system for volatile compounds like this compound.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic ring, ether linkage), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive dataset serves as a crucial reference for quality control, reaction monitoring, and as a foundational starting point for further research into the synthesis and application of novel benzofuran derivatives in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

The Good Scents Company. (n.d.). 7-methyl benzofuran. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Fakkar, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 40(9), 981-994. [Link]

-

Science and Education Publishing. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. [Link]

-

A Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

Gong, J., et al. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

MrWengIBChemistry. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectroscopic data of compounds 1-4 in DMSO-d 6. [Link]

-

Organic Chemistry Data. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Open Access Journals. (2023). Principles of Organic Spectroscopy. [Link]

-

PubMed Central. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

ResearchGate. (2020). Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. [Link]

-

Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-methyl benzofuran, 17059-52-8 [thegoodscentscompany.com]

- 7. sciepub.com [sciepub.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. edu.rsc.org [edu.rsc.org]

- 15. ecommons.udayton.edu [ecommons.udayton.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

7-Methylbenzofuran: A Versatile Scaffold for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Among its derivatives, 7-methylbenzofuran emerges as a particularly valuable building block. The strategic placement of the methyl group at the C7 position subtly modulates the electronic properties and steric environment of the heterocyclic system, offering unique advantages in regioselective functionalization and providing a key vector for metabolic stability or enhanced protein-ligand interactions in drug design. This guide provides an in-depth exploration of this compound, covering its synthesis, characteristic reactivity, and diverse applications as a precursor to complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 17059-52-8 | [3] |

| Boiling Point | 190-191 °C at 760 mmHg | [4] |

| logP (o/w) | ~2.7 - 3.13 (est.) | [3][4] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [4] |

Spectroscopic data serves as a fingerprint for identification and purity assessment. While experimental spectra should always be acquired, typical values are referenced in databases like PubChem and NMRShiftDB.[3]

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through various strategies, often involving the cyclization of a suitably substituted phenolic precursor. Transition metal-catalyzed reactions, particularly those employing palladium and copper, have become powerful tools for forming the furan ring with high efficiency.[5]

One common conceptual approach involves the intramolecular cyclization of an ortho-substituted phenol. For instance, a palladium-copper catalyzed Sonogashira coupling between an iodophenol and a terminal alkyne, followed by intramolecular cyclization, is a robust method for constructing the benzofuran ring system.[5]

Figure 1. A generalized synthetic workflow for this compound starting from o-cresol.

Reactivity and Strategic Functionalization

The true utility of this compound lies in its predictable and versatile reactivity, allowing for the introduction of new functional groups at several key positions. The benzofuran system is generally reactive toward electrophiles.[6]

Electrophilic Aromatic Substitution

The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic attack. The preferred site of substitution is typically the C2 position, which is the most nucleophilic carbon of the furan ring.

-

Vilsmeier-Haack Formylation: This reaction provides a direct route to 2-formyl-7-methylbenzofuran, a crucial intermediate for further derivatization. The reaction of this compound with a Vilsmeier reagent (e.g., generated from DMF and POCl₃) cleanly introduces an aldehyde group at the C2 position.[6][7] This aldehyde can then be used in countless subsequent transformations like Wittig reactions, reductive aminations, or oxidations.

-

Friedel-Crafts Acylation: Acyl groups can be installed at the C2 or C3 position using Lewis acid catalysts like SnCl₄ or AlCl₃.[6] The choice of catalyst and reaction conditions can influence the regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[8] To utilize this compound in these reactions, it must first be halogenated, typically at the C2 or C3 position, to create a suitable coupling partner (e.g., 2-bromo-7-methylbenzofuran).

-

Suzuki-Miyaura Coupling: A 2-bromo-7-methylbenzofuran derivative can be coupled with a wide variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[9] This reaction is known for its functional group tolerance and is a workhorse in pharmaceutical synthesis.[8][10]

-

Heck and Sonogashira Couplings: These reactions allow for the introduction of alkene and alkyne moieties, respectively, providing access to extended conjugated systems or precursors for further transformations.

Figure 2. Key functionalization pathways of the this compound core.

Benzylic Functionalization of the Methyl Group

The C7-methyl group is not merely a passive substituent. It can be activated for further reactions, such as benzylic bromination followed by nucleophilic substitution, providing another handle for molecular elaboration. Palladium-catalyzed Tsuji-Trost type reactions on related benzofuran-2-ylmethyl acetates demonstrate the feasibility of functionalizing positions adjacent to the ring system.[11][12]

Applications in Medicinal Chemistry

The benzofuran scaffold is a key component in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][13][14] The 7-methyl substitution can be critical for optimizing a compound's pharmacokinetic profile or enhancing its binding affinity. For example, in some contexts, a hydroxyl group at the C7 position has been shown to be a crucial hydrogen bond donor, significantly improving anticancer activity.[14] While direct examples for the 7-methyl group are specific to individual drug development programs, its role can be inferred as a metabolically robust, lipophilic group that can occupy specific hydrophobic pockets in a target enzyme or receptor.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of this compound

This protocol is a representative example based on established procedures for formylating benzofuran systems.[6]

Objective: To synthesize 7-methyl-1-benzofuran-2-carbaldehyde.[7]

Materials:

-

This compound (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate gradient of Hexanes/Ethyl Acetate to yield the pure 7-methyl-1-benzofuran-2-carbaldehyde.

Causality: The use of anhydrous conditions is critical as the Vilsmeier reagent and intermediates are moisture-sensitive. The dropwise addition of POCl₃ at 0 °C controls the exothermic reaction of forming the electrophilic chloroiminium ion. The final basic quench neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate to the desired aldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-7-methylbenzofuran

This protocol is a generalized procedure based on standard palladium-catalyzed coupling conditions.[9]

Objective: To synthesize 2-Aryl-7-methylbenzofuran.

Materials:

-

2-Bromo-7-methylbenzofuran (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

In a reaction vessel, combine 2-bromo-7-methylbenzofuran (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7-methylbenzofuran.

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of solvent and base can significantly impact reaction efficiency and must be optimized for specific substrates.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its well-defined reactivity allows for selective functionalization at multiple positions through both classic and modern catalytic methods. The strategic introduction of the C7-methyl group provides a handle that can be leveraged by medicinal chemists to fine-tune steric and electronic properties, ultimately aiding in the development of novel therapeutics and advanced materials. The protocols and reactivity patterns outlined in this guide serve as a foundational resource for researchers aiming to incorporate this powerful scaffold into their synthetic programs.

References

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-methyl benzofuran, 17059-52-8 [thegoodscentscompany.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. youtube.com [youtube.com]

- 11. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Benzofuran Chemistry: A Technical Guide for Modern Drug Discovery

Abstract

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of natural products and clinically approved drugs underscores its significance as a "privileged structure."[2][3][4] This guide provides an in-depth exploration of the core principles of benzofuran chemistry, tailored for researchers, scientists, and professionals in drug development. We will traverse the landscape of its synthesis, from classical methodologies to state-of-the-art catalytic systems, dissect its inherent chemical reactivity, and survey its extensive applications in pharmacology. The narrative emphasizes the causality behind synthetic choices and provides validated protocols, grounding the discussion in authoritative literature to ensure scientific integrity.

The Benzofuran Core: Structure and Significance

Benzofuran, or benzo[b]furan, consists of a bicyclic structure where a benzene ring is fused to the 'b' side of a furan ring.[1][2] First synthesized by Perkin in 1870, this scaffold has since become a focal point of intense research.[1][2] Its unique electronic properties, arising from the interplay between the aromatic benzene ring and the electron-rich furan ring, confer a wide range of biological activities.

The benzofuran nucleus is a fundamental structural unit in numerous natural products, particularly those isolated from the plant families Moraceae and Asteraceae.[2][3] Furthermore, it is the central pharmacophore in several clinically successful drugs, demonstrating its versatility and importance in therapeutic design.[2][3]

Caption: Numbering convention for the benzofuran scaffold.

Synthesis of the Benzofuran Scaffold: A Mechanistic Perspective

The construction of the benzofuran ring system has evolved significantly, with modern methods offering high efficiency, regioselectivity, and functional group tolerance. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches

While numerous classical methods exist, many rely on harsh conditions. A notable example is the Rap-Stoermer reaction , which involves the condensation of a phenol with an α-haloketone in the presence of a base.[2] This pathway, a variant of Dieckmann-like aldol condensation, is effective for certain substitution patterns but can have limited scope.

Transition-Metal Catalyzed Annulation

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, providing mild and highly versatile pathways.[2] Catalysts based on palladium, copper, rhodium, and gold are now routinely employed.[1][2]

Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization: This is arguably one of the most powerful and widely used methods. The strategy involves a Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to forge the furan ring.[1][2] The copper co-catalyst is crucial for the reaction's success, as it facilitates the formation of a copper acetylide intermediate.[1][2] This method typically proceeds with high yields (84-91%) and tolerates a broad range of functional groups.[1][2]

Caption: Preferred sites for electrophilic attack on the benzofuran nucleus.

Applications in Drug Development and Medicinal Chemistry

The benzofuran scaffold is a prolific source of bioactive compounds, exhibiting a vast range of pharmacological activities. [1][3][4]This has cemented its status as a privileged scaffold in the design of novel therapeutic agents.

Clinically Approved Benzofuran Drugs

The versatility of the benzofuran core is exemplified by its presence in several marketed drugs targeting a variety of diseases.

| Drug Name | Therapeutic Class | Mechanism of Action / Use |

| Amiodarone | Antiarrhythmic (Class III) | Blocks potassium channels, prolonging the cardiac action potential. Used to treat ventricular and supraventricular arrhythmias. [3] |

| Dronedarone | Antiarrhythmic | A non-iodinated derivative of amiodarone with a similar mechanism but improved safety profile. Used for atrial fibrillation. [2] |

| Benzbromarone | Uricosuric Agent | Inhibits the renal tubular reabsorption of uric acid. Used for the treatment of gout. [2] |

| Saprisartan | Antihypertensive | An angiotensin II receptor antagonist used to control high blood pressure. [2] |

| Angelicin, Psoralen | Dermatological Agents | Furocoumarins used in photochemotherapy (PUVA) for skin disorders like psoriasis. [2] |

Spectrum of Biological Activities

Research has demonstrated that benzofuran derivatives possess a wide array of biological effects, making them attractive candidates for drug discovery programs. [3][4]

-

Anticancer: Many benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines. [1][4]Structure-activity relationship (SAR) studies suggest that substitution at the C-2 position is often critical for this activity. [3]* Antimicrobial: The scaffold is effective against a range of pathogens. For instance, certain derivatives show significant in vitro inhibition of chorismate mutase, an enzyme essential for bacterial survival, with inhibition rates of 64-65% at 30 mM. [1][2]* Antiviral: Benzofuran compounds have been investigated for activity against viruses such as HIV and Hepatitis C. [1][3]* Anti-inflammatory & Analgesic: The core structure is found in compounds with anti-inflammatory and pain-relieving properties. [1][3]* Antioxidant: Benzofuran compounds have demonstrated good antioxidant activity, which is beneficial in combating oxidative stress-related diseases. [3]* Enzyme Inhibition: They are known to inhibit various enzymes, including tyrosinase, topoisomerase, and carbonic anhydrase. [2]

Detailed Experimental Protocol: Pd/Cu-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol describes a general, self-validating procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by intramolecular cyclization. [1][2] Objective: To synthesize a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

-

o-Iodophenol (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene or DMF, 5 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol) via syringe.

-

Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Causality Note: The use of a palladium catalyst is essential for the oxidative addition into the C-I bond of the iodophenol. The copper(I) iodide co-catalyst is critical for the deprotonation of the terminal alkyne and formation of the reactive copper acetylide species, which then undergoes transmetalation to the palladium center. [1][2]Triethylamine acts as the base to neutralize the HI generated during the catalytic cycle. An inert atmosphere is required to prevent the oxidative degradation of the palladium(0) active species.

Conclusion

The benzofuran scaffold continues to be a source of immense opportunity for chemists and pharmacologists. Its structural simplicity, coupled with rich electronic diversity and synthetic accessibility, ensures its enduring role in the development of new medicines and materials. The evolution from classical syntheses to sophisticated, transition-metal-catalyzed methods has unlocked unprecedented control over molecular design, allowing for the rapid generation of complex and diverse libraries for biological screening. As our understanding of disease pathways deepens, the rational design of novel benzofuran derivatives will undoubtedly lead to the next generation of innovative therapeutics.

References

- Shaheen, F., & Iram, S. (2024).

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal.

- Shaheen, F., & Iram, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019).

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Role of Methyl Substitution in Benzofurans

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Strategic modification of this core is paramount in drug discovery to refine potency, selectivity, and pharmacokinetic profiles. Among the simplest yet most impactful modifications is the introduction of a methyl group. This guide provides an in-depth technical analysis of the multifaceted roles of methyl substitution on the benzofuran ring system. We will explore the fundamental physicochemical consequences of methylation, its profound influence on a wide spectrum of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and the synthetic strategies employed to generate these valuable derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage methyl substitution as a tool for molecular optimization.

Introduction: The Benzofuran Core and the Significance of a Single Methyl Group

Benzofuran, a bicyclic aromatic heterocycle consisting of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[1][3] Its derivatives are known to possess a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1][4] The versatility of the benzofuran nucleus makes it a fertile ground for medicinal chemistry exploration.[3]

The process of drug discovery is an iterative cycle of design, synthesis, and testing. A key strategy in this cycle is the exploration of structure-activity relationships (SAR), which seeks to understand how specific structural changes in a molecule affect its biological function.[3][5] Adding a methyl group is a common and powerful tactic in SAR studies. While seemingly minor, this modification can dramatically alter a compound's properties through a combination of steric and electronic effects, impacting everything from target binding affinity to metabolic stability. This guide will dissect the causality behind these changes, providing a framework for the rational design of methylated benzofuran derivatives.

Physicochemical Impact of Methyl Substitution

The influence of a methyl group (-CH₃) stems from two primary characteristics: its size (steric effects) and its electron-donating nature (electronic effects).

-

Steric Effects: The physical bulk of a methyl group can influence the conformation of the molecule, potentially locking it into a bioactive shape or, conversely, creating steric hindrance that prevents binding to an off-target protein. Its position dictates which interactions are favored or disfavored.

-

Electronic Effects: As an alkyl group, the methyl substituent is a weak electron-donating group.[6] It influences the electron density of the aromatic rings through two mechanisms:

-

Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds onto the benzofuran ring system, increasing its nucleophilicity.[6][7]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic rings. This further enhances electron density, particularly at the ortho and para positions relative to the methyl group.[8]

-

These electronic effects can modulate the reactivity of the benzofuran core and strengthen or alter its interactions with biological targets, for example, by influencing hydrogen bonding or pi-stacking interactions.

Caption: Physicochemical effects of methyl substitution on the benzofuran core.

Role of Methylation in Modulating Biological Activity

The strategic placement of methyl groups on the benzofuran scaffold has been shown to be a critical determinant of biological activity across various therapeutic areas.[5][9]

Antimicrobial Activity

Benzofuran derivatives are a promising class of antimicrobial agents.[1] Methyl substitution plays a crucial role in tuning their potency and spectrum of activity.

Structure-activity relationship studies reveal that the position of the methyl group is key. For example, in certain series, methylation at the C5 position of the benzofuran ring has been associated with significant antimicrobial effects.[9] In other cases, such as (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives, the presence of a methyl group at the C7 position contributes to activity against bacteria like S. aureus and E. coli.[10]

Case Study: (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [10]

| Compound ID | R Group (at C2-benzylidene) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 2a | 4-Br | 25 | 50 | 50 |

| 2b | 4-Cl | 25 | 50 | 50 |

| 2c | 4-F | 50 | 100 | 100 |

| 2d | 4-NO₂ | 12.5 | 25 | 25 |

Data synthesized from BenchChem Technical Guide.[10]

This table clearly demonstrates how, within a 7-methylbenzofuran scaffold, modifications at another position (the C2-benzylidene ring) further modulate antimicrobial potency. The nitro-substituted derivative (2d) shows the most potent activity across all tested strains.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzofuran derivatives have shown considerable promise.[11][12] Methylation can enhance cytotoxic activity and selectivity towards cancer cells.[5]

For instance, studies on 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives revealed that a methyl group at the C3 position was part of a scaffold with remarkable cytotoxic activity against leukemia cell lines (K562 and HL60), with IC₅₀ values as low as 0.1 µM, while showing no cytotoxicity towards normal cells.[5] This highlights the role of the methyl group in creating a specific molecular architecture that is selectively toxic to cancer cells.

Furthermore, research on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid has shown that these compounds can induce apoptosis and block the cell cycle in cancer cells.[13] The presence of the C3-methyl group is a common feature in these active compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been investigated as potential anti-inflammatory agents, often by targeting pathways like NF-κB and MAPK or by inhibiting nitric oxide (NO) production.[14][15]

A study on aza-benzofurans isolated from Penicillium crustosum found that certain methylated derivatives exhibited potent anti-inflammatory activity by inhibiting NO release in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values around 16.5-17.3 µM.[14] Molecular docking studies suggested these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS).[14] This indicates that the specific substitution pattern, including methyl groups, is crucial for effective binding and inhibition.

Synthetic Strategies and Experimental Protocols

The synthesis of methylated benzofurans can be achieved through various methods, often involving cyclization reactions of appropriately substituted phenols or other aromatic precursors.[16][17]

General Synthetic Approaches

-

Ruthenium-Catalyzed Cycloisomerization: This method can be used to synthesize substituted benzofurans from benzannulated homo- or bis-homopropargylic alcohols.[17]

-